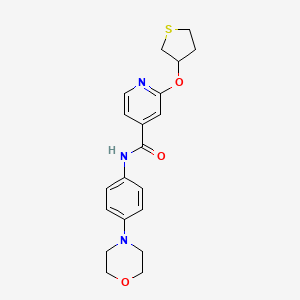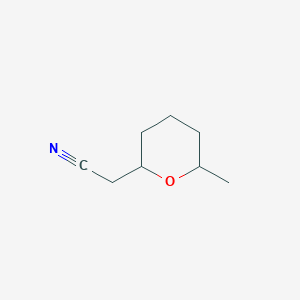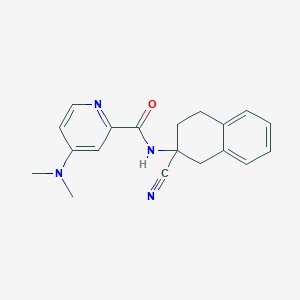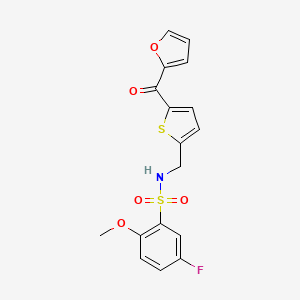
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Applications De Recherche Scientifique
Fluorescent Probes and Zinc Detection
- Study 1: Kimber et al. (2003) explored the synthesis of various sulfonamide compounds, including those similar to N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide. They found these compounds to be useful as fluorescent probes, particularly for detecting zinc ions in biological systems. The study highlighted the bathochromic shift in ultraviolet/visible spectra upon the addition of zinc ions, indicating potential applications in biochemical zinc sensing (Kimber et al., 2003).
Photodynamic Therapy
- Study 2: Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with sulfonamide derivative groups. This compound demonstrated excellent fluorescence properties and a high singlet oxygen quantum yield, making it potentially valuable for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Anti-HIV and Antifungal Activities
- Study 3: Zareef et al. (2007) investigated a series of sulfonamide derivatives, including ones structurally related to the compound , for their potential anti-HIV and antifungal activities. This study suggests a broader scope for these compounds in antiviral and antifungal research (Zareef et al., 2007).
Electrochemical and Spectroelectrochemical Properties
- Study 4: Kantekin et al. (2015) focused on the synthesis and characterization of sulfonamide derivatives with potential applications in electrochemical studies. Their research provides insights into how these compounds interact with metal ions, which could be relevant for developing new materials or sensors (Kantekin et al., 2015).
Antimycobacterial Agents
- Study 5: Malwal et al. (2012) described the synthesis of sulfonamide compounds with cysteine-activated sulfur dioxide release profiles, exhibiting high potency in inhibiting Mycobacterium tuberculosis. These findings suggest a potential role for these compounds in treating tuberculosis (Malwal et al., 2012).
Corrosion Inhibition
- Study 6: Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, including compounds similar to the one . This research indicates possible applications in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-4-2-3-5-18(17)27(24,25)21-14-15-8-12-22(13-9-15)19(23)16-6-10-20-11-7-16/h2-7,10-11,15,21H,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLBZJZWVIAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2993419.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)
![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2993426.png)
![1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2993428.png)
![1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2993430.png)

![N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2993436.png)